3-Amino-2-pyrrolidinopyridine Scaffold SAR: Ortho-Amine Positioning Defines MCH-R1 Antagonist Activity Versus Inactive Regioisomers
In the MCH-R1 antagonist pharmacophore, the amine group positioned ortho to the pyrrolidine-substituted pyridine nitrogen is critical for receptor binding. Compounds bearing the 3-amino-2-pyrrolidinyl substitution pattern (structurally analogous to the target compound) demonstrate functional MCH-R1 antagonism, whereas regioisomers lacking this specific amine placement exhibit no reported MCH-R1 activity and instead engage different targets [1]. For comparison, 2-pyrrolidin-1-yl-pyridine derivatives with a different substitution pattern (4-position substitution with a thiazolyl moiety) show p38α MAP kinase inhibitory activity with IC₅₀ = 160 nM, demonstrating that even minor changes in the pyridine substitution pattern redirect target engagement entirely [2].
| Evidence Dimension | Primary biological target engagement based on substitution pattern |
|---|---|
| Target Compound Data | 3-amino-2-pyrrolidinyl pyridine scaffold — MCH-R1 antagonism (functional activity confirmed in patent SAR studies) |
| Comparator Or Baseline | 2-pyrrolidin-1-yl-pyridine with 4-position thiazolyl substitution — p38α MAP kinase inhibition IC₅₀ = 160 nM |
| Quantified Difference | Target specificity is substitution pattern-dependent; ortho-amine (3-position) directs to MCH-R1, para-substitution directs to p38α MAP kinase |
| Conditions | In vitro enzyme inhibition assay (p38α MAP kinase); MCH-R1 functional antagonist assay |
Why This Matters
For research programs targeting MCH-R1 or requiring the specific 3-amino-2-pyrrolidinopyridine pharmacophore, regioisomeric substitution with 4-amino or alternative amine placement will yield inactive or off-target compounds.
- [1] WO2005103039A1. 2-(3-aminopyrrolidin-1-yl)pyridines as melanin-concentrating hormone receptor antagonists. PCT International Patent Application, filed April 15, 2005. View Source
- [2] BindingDB Entry BDBM50173635. 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-pyrrolidin-1-yl-pyridine (CHEMBL370405). IC₅₀ = 160 nM against human p38α MAP kinase. Curated from ChEMBL by Takeda Pharmaceutical. View Source
